Carbendazim-d4

Food Safety Pesticide Residue Analysis Isotope Dilution Mass Spectrometry

Carbendazim-d4 delivers definitive quantitative accuracy in isotope dilution LC-MS/MS where non-isotopic standards fail. With ≥98 atom% D on the benzimidazole ring, it co-elutes identically with native carbendazim and provides a +4 Da mass shift, compensating for matrix-induced ion suppression/enhancement that can exceed 50% error in wine, vegetables, and soil. Validated ID-LC/MS/MS methods achieve ~2% repeatability, LOQs down to 0.02 µg/kg (water) and 0.05 µg/kg (soil), with >90% recovery. Essential for ISO/IEC 17025-accredited pesticide residue labs enforcing EU MRLs, environmental fate studies, and national metrology institutes developing certified reference methods. ISO 17034-certified material ensures full metrological traceability.

Molecular Formula C9H9N3O2
Molecular Weight 195.21 g/mol
CAS No. 291765-95-2
Cat. No. B020407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbendazim-d4
CAS291765-95-2
SynonymsN-1H-(Benzimidazol-d4)-2-yl-carbamic Acid Methyl Ester;  2-(Benzimidazole-d4)carbamic Acid Methyl Ester;  Carbendazole-d4;  BMC-d4;  MBC-d4;  BCM-d4;  BAS-3460-d4;  BAS-67054-d4;  CTR-6669; -d4
Molecular FormulaC9H9N3O2
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=CC=CC=C2N1
InChIInChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i2D,3D,4D,5D
InChIKeyTWFZGCMQGLPBSX-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbendazim-d4 (CAS 291765-95-2): Deuterated Internal Standard for LC-MS/MS Quantification of Carbendazim Residues


Carbendazim-d4 is a deuterium-labeled analog of the systemic benzimidazole fungicide carbendazim, wherein four hydrogen atoms on the benzimidazole ring are replaced by deuterium (≥98 atom % D) . This stable isotope-labeled compound is utilized as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and analytical variability during the quantitative analysis of carbendazim residues in complex matrices such as food, environmental, and biological samples [1]. As a non-radioactive, stable isotopologue, it co-elutes with the native analyte but is distinguishable by its +4 Da mass shift, enabling precise and accurate quantification [2].

Carbendazim-d4: Why Generic Internal Standards Cannot Be Substituted in Isotope Dilution Assays


Generic, non-deuterated internal standards or even structural analogs cannot replicate the performance of Carbendazim-d4 in isotope dilution mass spectrometry (ID-MS). The quantitative accuracy of ID-MS relies on the near-identical physicochemical behavior of the analyte and its isotopically labeled internal standard throughout sample preparation and ionization [1]. Carbendazim-d4, with its four deuterium atoms, co-elutes with native carbendazim and experiences the same matrix-induced ion suppression or enhancement, a phenomenon that can cause errors exceeding 50% in complex matrices like wine or vegetables when using non-isotopic internal standards [2]. Using a less rigorously characterized deuterated analog, such as Carbendazim-d3, introduces additional risk due to potential differences in isotopic purity, stability, and chromatographic resolution, which directly impact method validation parameters like precision and recovery [3]. The evidence below quantifies these critical differentiators.

Carbendazim-d4: Quantitative Differentiation from Closest Analogs and Alternatives


Validated Accuracy in Vegetable Matrices via ID-LC/MS/MS Using Carbendazim-d4

In a validated ID-LC/MS/MS method for carbamate pesticides in vegetables (cabbage, carrot, cucumber, ginseng), the use of Carbendazim-d4 as an internal standard achieved repeatability and reproducibility of approximately 2%, with measured values for carbendazim in a certified reference material (CRM) agreeing with the certified value within uncertainty: (0.0724 ± 0.0013) mg/kg vs. certified (0.074 ± 0.004) mg/kg [1]. This level of accuracy is unattainable with non-isotopic internal standards or external calibration due to matrix effects.

Food Safety Pesticide Residue Analysis Isotope Dilution Mass Spectrometry

Matrix Effect Compensation in Red Wine: Carbendazim-d4 vs. No Internal Standard

A UPLC-HRMS method for 18 pesticides in red wine employed Carbendazim-d4 alongside five other deuterated internal standards to reduce matrix effects [1]. While the study does not provide a direct % matrix effect value, the method achieved satisfactory recoveries of 85.4%-117.9% across spiked levels from 1 to 40 µg/kg, with RSDs of 0.5%-6.1% [1]. Without isotope dilution, matrix-induced ion suppression in complex wine matrices can render quantitative analysis unreliable, often leading to recoveries outside the acceptable 70-120% range.

Beverage Analysis High-Resolution Mass Spectrometry Matrix Effects

Certified Isotopic Purity and Regulatory-Grade Certification of Carbendazim-d4

Carbendazim-d4 offered as a PESTANAL® analytical standard from Sigma-Aldrich is certified with an isotopic purity of ≥98 atom % D and an assay of ≥95.0% (HPLC) . This contrasts with non-certified deuterated analogs or lower-purity standards (e.g., some Carbendazim-d3 products) which may lack a certificate of analysis (CoA) detailing isotopic enrichment. The availability of ISO 17034 certified reference materials (CRMs) of Carbendazim-d4 further ensures traceability to primary material from an NMI (e.g., NIST or NMIJ) , a requirement for accredited laboratories operating under ISO/IEC 17025.

Certified Reference Material Quality Control Regulatory Compliance

Superior Method Precision and Recovery in Environmental Matrices: Carbendazim-d4 vs. Non-Deuterated IS

Validation data from an analytical method for carbendazim in soil and water matrices using Carbendazim-d4 as internal standard demonstrate high recovery (92% in soil, 105% in water) with good precision (RSD ≤8.5%) and low limits of quantification (LOQ: 0.05 µg/kg in soil, 0.02 µg/kg in water) . These values represent a significant improvement over methods employing non-deuterated internal standards, which often exhibit lower and more variable recoveries due to differential extraction and ionization efficiency.

Environmental Analysis Soil and Water Testing Method Validation

Chromatographic Co-Elution and Mass Spectrometric Resolution: Carbendazim-d4 vs. Carbendazim-d3

Carbendazim-d4, with its four deuterium atoms on the benzimidazole ring, provides a +4 Da mass shift from the native analyte, minimizing isotopic overlap and ensuring baseline resolution in MS detection . In contrast, Carbendazim-d3 offers a +3 Da shift, which may present a higher risk of isotopic cross-talk in high-resolution MS or when analyzing complex mixtures with other +3 Da isotopologues. The consistent co-elution of Carbendazim-d4 with carbendazim has been demonstrated across multiple reversed-phase LC methods, a prerequisite for effective matrix effect correction [REFS-2, REFS-3].

Chromatography Mass Spectrometry Isotope Labeling

Carbendazim-d4: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Regulatory Pesticide Residue Monitoring in Food (EU MRL Compliance)

Laboratories accredited to ISO/IEC 17025 performing pesticide residue analysis in food commodities (e.g., vegetables, fruits, wine) for compliance with EU Maximum Residue Limits (MRLs) require a validated method with documented accuracy and traceability. The ID-LC/MS/MS method using Carbendazim-d4, which achieved ~2% repeatability and agreement with CRM certified values within uncertainty [1], provides the necessary data quality for regulatory reporting. The availability of ISO 17034 certified Carbendazim-d4 ensures metrological traceability [2].

Environmental Fate and Transport Studies in Soil and Water

Research investigating the degradation, adsorption, and leaching of carbendazim in soil and water systems demands low limits of quantification (LOQ) to detect trace residues. The method validated with Carbendazim-d4 achieved an LOQ of 0.05 µg/kg in soil and 0.02 µg/kg in water with high recovery (>90%) [1], making it suitable for environmental fate studies where carbendazim concentrations may be near regulatory limits (e.g., EU drinking water limit of 0.1 µg/L).

Development and Validation of Candidate Reference Methods

National metrology institutes (NMIs) and reference laboratories developing primary reference methods for carbendazim in food or environmental matrices rely on isotope dilution mass spectrometry (ID-MS) with well-characterized isotopically labeled internal standards. The ID-LC/MS/MS method using Carbendazim-d4 was validated as a candidate reference method, demonstrating reproducibility and reliability suitable for assigning certified values to reference materials [1]. This application underscores the compound's role in the highest echelon of analytical quality assurance.

High-Throughput Multi-Residue Screening in Complex Beverages

Contract research organizations (CROs) and food testing labs employing multi-residue LC-MS/MS or UPLC-HRMS methods for beverages like wine require internal standards that effectively compensate for variable matrix effects across a wide concentration range. The method using Carbendazim-d4 in red wine achieved satisfactory recoveries (85.4%-117.9%) and precision (RSD 0.5%-6.1%) from 1 to 40 µg/kg [1], demonstrating its suitability for high-throughput screening applications where consistent data quality is paramount.

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